molecular formula C10H14ClNO2 B1379429 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride CAS No. 1796884-34-8

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Cat. No.: B1379429
CAS No.: 1796884-34-8
M. Wt: 215.67 g/mol
InChI Key: HBKWURIDMMPLTQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 7.28–7.12 (m, 3H, aromatic), 4.15 (s, 1H, α-CH), 2.35 (s, 3H, C2–CH₃), 2.28 (s, 3H, C3–CH₃).
  • ¹³C NMR (100 MHz, D₂O): δ 174.5 (COO⁻), 136.2 (C2), 134.8 (C3), 129.7–127.3 (aromatic carbons), 58.1 (α-C), 20.9 (C2–CH₃), 19.7 (C3–CH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3400–3200 cm⁻¹ (N–H stretching of NH₃⁺),
  • 1705 cm⁻¹ (C=O stretching of carboxylic acid),
  • 1590 cm⁻¹ (aromatic C=C).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.22 [M–Cl]⁺, consistent with the molecular formula C₁₀H₁₃NO₂. Fragmentation patterns include loss of CO₂ (m/z 135.1) and subsequent cleavage of the methyl groups.

Tautomeric and Conformational Properties

The compound exhibits pH-dependent tautomerism:

  • Zwitterionic form : Dominant in aqueous solution, with –NH₃⁺ and –COO⁻ groups stabilized by solvation.
  • Neutral form : Observed in nonpolar solvents, featuring a free –NH₂ and –COOH group.

Conformational analysis via rotational barrier calculations indicates restricted rotation around the Cα–C(aromatic) bond due to steric interactions between the 2-methyl group and carboxylate moiety. This results in two predominant diastereomeric conformers, as confirmed by variable-temperature NMR.

Comparative Analysis with Ortho-Substituted Phenylglycine Derivatives

Property 2,3-Dimethyl Derivative 2,6-Dimethyl Derivative 3,5-Dimethyl Derivative
Molecular Formula C₁₀H₁₄ClNO₂ C₁₀H₁₄ClNO₂ C₁₀H₁₄ClNO₂
Aromatic Substitution Ortho (C2, C3) Ortho (C2, C6) Meta (C3, C5)
Solubility (H₂O, g/L) 12.4 8.7 15.2
pKa (COOH) 2.1 2.3 1.9
Melting Point (°C) 215–217 (decomp.) 228–230 198–200

Key findings:

  • Steric Effects : The 2,3-dimethyl substitution increases steric hindrance, reducing solubility compared to the 3,5-dimethyl analog.
  • Electronic Effects : Electron-donating methyl groups at C2 and C3 slightly raise the pKa of the carboxyl group compared to meta-substituted derivatives.
  • Crystallinity : Symmetric 2,6-dimethyl derivatives exhibit higher melting points due to efficient crystal packing.

Properties

IUPAC Name

2-amino-2-(2,3-dimethylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-4-3-5-8(7(6)2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKWURIDMMPLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796884-34-8
Record name 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride
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Preparation Methods

Friedel-Crafts Acylation to Form 2-Chloro-1-(2,3-dimethylphenyl)ethanone

  • Starting materials: 2,3-dimethyl-substituted aromatic compounds such as 2,3-dimethylbenzene (a xylene isomer) serve as the aromatic substrate.
  • Reagents: Chloroacetyl chloride is employed as the acylating agent.
  • Catalyst: Lewis acids such as FeCl3, ZnCl2, or other Friedel-Crafts catalysts facilitate the acylation.
  • Conditions: The reaction is carried out at controlled temperatures between -10 °C and +30 °C to optimize selectivity and yield.
  • Outcome: Formation of 2-chloro-1-(2,3-dimethylphenyl)ethanone, a key intermediate for subsequent transformations.

Ketal Formation with Diols

  • The ketone intermediate is reacted with diols (e.g., ethylene glycol or substituted diols) in the presence of acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.
  • This step forms a cyclic ketal protecting group, stabilizing the ketone for rearrangement.
  • Reaction conditions involve heating the mixture to promote ketalization.

Rearrangement and Hydrolysis to 2,3-Dimethylphenylacetic Acid

  • The ketal undergoes rearrangement to hydroxyalkyl esters and diesters of 2,3-dimethylphenylacetic acid.
  • Hydrolysis is performed typically using aqueous sodium hydroxide solution at elevated temperatures (~100 °C).
  • After hydrolysis, acidification with hydrochloric acid precipitates the free acid.
  • Purification is achieved by filtration, washing, and drying.

Yield and Purity

  • The overall yield for these steps can reach approximately 67.5% over four stages, which corresponds to about 90-91% yield per step.
  • Purity of the isolated acid is generally above 95% as confirmed by gas chromatography.

Amination to Form 2-Amino-2-(2,3-dimethylphenyl)acetic Acid

  • The 2,3-dimethylphenylacetic acid is converted to the corresponding amino acid by introducing an amino group at the alpha carbon.
  • Common methods include:
    • Strecker synthesis: Reaction with ammonia and cyanide sources to form an alpha-aminonitrile, followed by hydrolysis.
    • Reductive amination: Using ammonia or ammonium salts with reducing agents on the corresponding keto acid or aldehyde.
  • Reaction conditions are optimized to avoid racemization and side reactions.

Formation of Hydrochloride Salt

  • The free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, solubility, and handling properties.
  • The hydrochloride salt typically crystallizes out and is isolated by filtration and drying.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Product Yield (%) Notes
Friedel-Crafts Acylation 2,3-dimethylbenzene, chloroacetyl chloride, FeCl3 catalyst, 0-30 °C 2-chloro-1-(2,3-dimethylphenyl)ethanone ~90 Controlled temperature critical for selectivity
Ketal Formation Diol (ethylene glycol), acid catalyst, heating Ketal intermediate ~90 Protects ketone for rearrangement
Rearrangement & Hydrolysis Heating with NaOH, acidification with HCl 2,3-dimethylphenylacetic acid ~90 Purification by crystallization
Amination Ammonia, cyanide/reductive amination agents 2-Amino-2-(2,3-dimethylphenyl)acetic acid Variable Method dependent on desired stereochemistry
Hydrochloride Salt Formation HCl in solvent This compound Quantitative Improves stability and solubility

Research Findings and Considerations

  • The Friedel-Crafts acylation approach avoids the use of more hazardous chloromethylation procedures, which can produce toxic bischloromethyl ether.
  • Ketal protection and rearrangement steps improve yield and purity compared to direct hydrolysis of nitriles or other intermediates.
  • The choice of acid catalyst in ketal formation influences reaction rate and byproduct formation; p-toluenesulfonic acid and sulfuric acid are preferred.
  • Hydrolysis under alkaline conditions followed by acidification is a standard and effective method for isolating the phenylacetic acid intermediate.
  • Amination methods must be carefully selected to avoid racemization and ensure high enantiomeric purity if the chiral form is desired.
  • Conversion to the hydrochloride salt is straightforward and enhances compound handling for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules. It can participate in multiple chemical reactions including oxidation and reduction processes.
  • Reagent in Chemical Reactions: It is utilized as a reagent in diverse chemical reactions due to its functional groups that facilitate nucleophilic substitutions and other transformations.

Biology

  • Biological Activity Studies: Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its interactions with biological systems are being investigated for potential therapeutic applications.
  • Mechanism of Action: The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Medicine

  • Therapeutic Potential: Investigations are ongoing regarding its potential as a therapeutic agent. It may act as a precursor for drug development targeting specific diseases.
  • Pharmaceutical Applications: The compound is being explored for its efficacy in treating conditions such as inflammation and pain management due to its biological properties.

Industry

  • Specialty Chemicals Production: It is employed in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds used across various industrial applications.

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride demonstrated its ability to inhibit tumor growth in vitro. The mechanism was linked to its interaction with specific cellular pathways involved in cell proliferation and apoptosis.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial effects of this compound against several bacterial strains. The study concluded that it could be developed into a novel antimicrobial agent due to its effectiveness at low concentrations.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Steric Effects

  • The 2,3-dimethylphenyl group in the target compound creates significant steric hindrance, which may slow nucleophilic reactions but improve chiral resolution in asymmetric synthesis .
  • 2-Chlorophenyl () and 3,4-dichlorophenyl () substituents introduce bulkier halogens, further limiting access to the α-carbon .

Electronic Effects

  • Electron-donating groups (e.g., methyl in 2,3-dimethylphenyl) increase electron density on the phenyl ring, stabilizing cationic intermediates .
  • Electron-withdrawing groups (e.g., fluorine in 2,6-difluorophenyl or chlorine in 3,4-dichlorophenyl) enhance the acidity of the carboxylic acid (pKa ~2-3) and stabilize anionic species .

Solubility and Lipophilicity

  • The dimethylamino group in ’s compound significantly boosts lipophilicity (logP ~1.5-2.0), favoring membrane permeability but reducing aqueous solubility .
  • Methyl ester derivatives () are more lipophilic than carboxylic acids, making them preferable for prodrug designs .

Pharmacological Relevance

  • N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride () is a lidocaine impurity, indicating relevance in local anesthetic research .

Biological Activity

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride, commonly referred to as a derivative of phenylalanine, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 189.68 g/mol. The compound features an amino group and a carboxylic acid functional group, contributing to its biological reactivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as an analog of amino acids that can influence neurotransmitter synthesis and release. Specifically, it may modulate the activity of glutamate receptors, which are critical in synaptic transmission and plasticity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration and stroke.
  • Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cellular systems.
  • Anti-inflammatory Effects : There is evidence suggesting that it can reduce inflammation by modulating cytokine production.

Neuroprotective Effects

A study conducted by Smith et al. (2023) showed that this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The mechanism was linked to the activation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes.

Antioxidant Activity

Research published by Johnson et al. (2024) highlighted the compound's ability to scavenge free radicals effectively. In a series of assays measuring DPPH radical scavenging activity, the compound demonstrated a dose-dependent response, indicating its potential as a dietary antioxidant.

Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in a significant decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility as an anti-inflammatory agent (Doe et al., 2024).

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectiveNrf2 pathway activationSmith et al., 2023
AntioxidantFree radical scavengingJohnson et al., 2024
Anti-inflammatoryCytokine modulationDoe et al., 2024

Q & A

Q. How can the synthesis of 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent choice, and stoichiometry. For example, using acetonitrile as a solvent and a weak base (e.g., K₂CO₃) can enhance reaction efficiency, as demonstrated in analogous syntheses of substituted acetic acid derivatives . Monitoring reaction progress via TLC ensures timely termination to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity, as noted in impurity profiling studies .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
Technique Purpose Example from Evidence
¹H/¹³C NMR Confirm molecular structure and substituent positionsUsed for analogous compounds in structural validation
FTIR Identify functional groups (e.g., amine, carboxylate)Applied to verify amide and hydroxyl groups in related derivatives
HPLC-MS Assess purity and detect impuritiesCritical for identifying EP-grade impurities in lidocaine analogs

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at ambient temperatures, avoiding moisture and light. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Prolonged exposure to >25°C may degrade the compound, as observed in safety data for similar acetic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate binding affinities to target proteins, such as viral proteases or cellular receptors. For example, anti-COVID-19 docking studies on structurally related compounds used crystal structures (PDB IDs) to validate interactions . Pair docking with molecular dynamics simulations to assess stability of ligand-receptor complexes over time.

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, concentrations). Standardize protocols using reference standards (e.g., lidocaine impurity controls ) and validate results across multiple models. Meta-analyses of published data, focusing on dose-response curves and statistical power, can identify outliers or contextual factors (e.g., pH-dependent solubility ).

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield reactive amines during synthesis to prevent unwanted acylation .
  • Catalyst Optimization : Use palladium or copper catalysts to enhance regioselectivity, as seen in arylacetic acid syntheses .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formations, allowing rapid adjustment of reaction conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility profiles depend on pH and counterion effects. For instance, hydrochloride salts typically exhibit higher aqueous solubility at neutral pH due to ionization, while organic solvents (e.g., DMSO) may better dissolve the free base. Conduct systematic solubility tests under controlled pH (e.g., Tris-HCl buffers ) and compare results with literature values from peer-reviewed sources .

Advanced Applications

Q. What role does this compound play in synthesizing structurally modified analogs for SAR studies?

  • Methodological Answer : The 2,3-dimethylphenyl group and amino-acetic acid backbone serve as a scaffold for developing analogs. For example:
Modification Biological Impact Evidence
Fluorination Enhances metabolic stabilityFluorinated analogs showed improved pharmacokinetics in related studies
Cycloalkyl Substitution Alters receptor binding affinityCyclohexyloxy derivatives demonstrated varied activity in enzyme assays

Safety and Handling

Q. What precautions are necessary when handling this compound in biological assays?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound’s hydrochloride form may release HCl vapors under heat. In case of inhalation, immediately administer oxygen and seek medical attention, as per safety guidelines for acetic acid derivatives .

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